6-benzyl-1,2-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-benzyl-1,2-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline typically involves multiple steps, including the formation of the dibenzoquinoline core and subsequent functionalization. One common approach is the Pictet-Spengler reaction, which involves the condensation of a tryptamine derivative with an aldehyde or ketone under acidic conditions . The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid or sulfuric acid, and a solvent like methanol or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
6-benzyl-1,2-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Reduced dibenzoquinoline.
Substitution: Various substituted dibenzoquinoline derivatives.
Scientific Research Applications
6-benzyl-1,2-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 6-benzyl-1,2-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline involves its interaction with specific molecular targets and pathways. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This action is beneficial in conditions where acetylcholine levels are reduced, such as in Alzheimer’s disease.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-nornuciferine: Similar structure but lacks the methoxy groups.
1,2-Dimethoxynoraporphine: Similar core structure but different substituents.
dl-Nornuciferine: A racemic mixture with similar biological activities
Uniqueness
6-benzyl-1,2-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of benzyl and methoxy groups enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for medicinal chemistry research .
Properties
CAS No. |
37659-76-0 |
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Molecular Formula |
C25H25NO2 |
Molecular Weight |
371.5 g/mol |
IUPAC Name |
6-benzyl-1,2-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline |
InChI |
InChI=1S/C25H25NO2/c1-27-22-15-19-12-13-26(16-17-8-4-3-5-9-17)21-14-18-10-6-7-11-20(18)24(23(19)21)25(22)28-2/h3-11,15,21H,12-14,16H2,1-2H3 |
InChI Key |
UKAGIIJDEHDBQG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C3C(CC4=CC=CC=C42)N(CCC3=C1)CC5=CC=CC=C5)OC |
Origin of Product |
United States |
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